![molecular formula C18H20N2O2S B11106006 O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B11106006.png)
O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2,3-DIMETHYLBENZENE is an organic compound with a complex structure that includes both aromatic and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2,3-DIMETHYLBENZENE typically involves multiple steps. One common route includes the following steps:
Formation of the amide bond: This can be achieved by reacting 4-aminobenzoic acid with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the dimethylaminocarbothioyl group: This step involves the reaction of the intermediate product with dimethylamine and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2,3-DIMETHYLBENZENE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The amide and thioamide functionalities can be reduced to their corresponding amines and thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products include primary amines and thiols.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
1-[(4-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2,3-DIMETHYLBENZENE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which 1-[(4-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2,3-DIMETHYLBENZENE exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(DIMETHYLAMINO)CARBOTHIOYL]OXYBENZOIC ACID
- 2,3-DIMETHYLBENZOIC ACID
- N,N-DIMETHYLTHIOUREA
Uniqueness
1-[(4-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2,3-DIMETHYLBENZENE is unique due to the combination of its structural features, which include both aromatic and amide functionalities, as well as the presence of a dimethylaminocarbothioyl group. This combination of features can impart specific chemical reactivity and biological activity that may not be present in similar compounds.
Properties
Molecular Formula |
C18H20N2O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
O-[4-[(2,3-dimethylphenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C18H20N2O2S/c1-12-6-5-7-16(13(12)2)19-17(21)14-8-10-15(11-9-14)22-18(23)20(3)4/h5-11H,1-4H3,(H,19,21) |
InChI Key |
KFXRAZJERUBIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=S)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-diiodophenol](/img/structure/B11105924.png)
![4-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]-2-methylbenzene-1,3-diol](/img/structure/B11105925.png)
![2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11105947.png)
![2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-](/img/structure/B11105954.png)
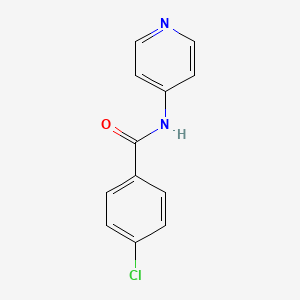

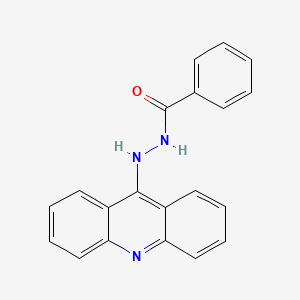
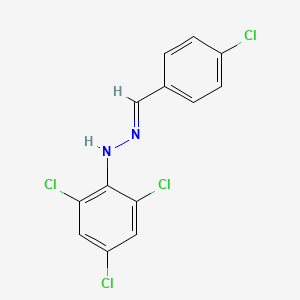
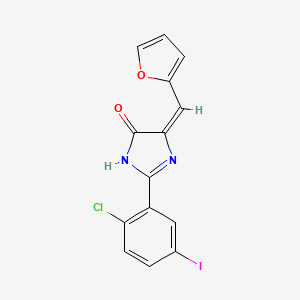
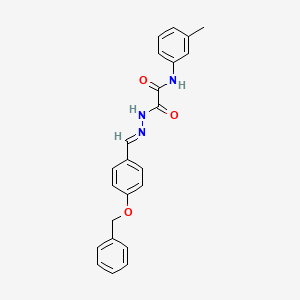
![4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine](/img/structure/B11106014.png)
![1-[4-(Decyloxy)phenyl]-3-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B11106018.png)
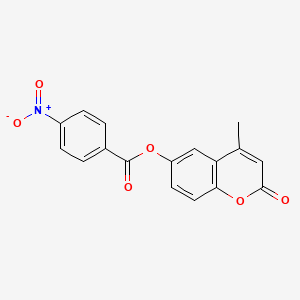
![4-chloro-3,5-dimethyl-2-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B11106021.png)
